molecular formula C8H14N2O4 B1351625 (2-Isobutyrylamino-acetylamino)-acetic acid CAS No. 436096-89-8

(2-Isobutyrylamino-acetylamino)-acetic acid

Cat. No.: B1351625
CAS No.: 436096-89-8
M. Wt: 202.21 g/mol
InChI Key: HZXKIWTUQWWSDX-UHFFFAOYSA-N
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Description

(2-Isobutyrylamino-acetylamino)-acetic acid is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both isobutyrylamino and acetylamino groups attached to an acetic acid backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Scientific Research Applications

(2-Isobutyrylamino-acetylamino)-acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isobutyrylamino-acetylamino)-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Isobutyrylamino Group: The initial step involves the reaction of isobutyric acid with an appropriate amine to form the isobutyrylamino group.

    Acetylation: The next step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under controlled conditions.

    Coupling with Acetic Acid: The final step involves the coupling of the acetylated intermediate with acetic acid or its derivatives to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Additionally, purification techniques such as crystallization, distillation, or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Isobutyrylamino-acetylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Mechanism of Action

The mechanism of action of (2-Isobutyrylamino-acetylamino)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to elicit biological responses.

    Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (2-Acetylamino-acetylamino)-acetic acid: Similar structure but lacks the isobutyrylamino group.

    (2-Isobutyrylamino-propionylamino)-acetic acid: Similar structure with a propionyl group instead of an acetyl group.

Uniqueness

(2-Isobutyrylamino-acetylamino)-acetic acid is unique due to the presence of both isobutyrylamino and acetylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role.

Properties

IUPAC Name

2-[[2-(2-methylpropanoylamino)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-5(2)8(14)10-3-6(11)9-4-7(12)13/h5H,3-4H2,1-2H3,(H,9,11)(H,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXKIWTUQWWSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389934
Record name (2-Isobutyrylamino-acetylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436096-89-8
Record name (2-Isobutyrylamino-acetylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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